molecular formula C10H13FO2 B12440574 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL

Cat. No.: B12440574
M. Wt: 184.21 g/mol
InChI Key: LCWYEDAQNZCPCT-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoro-3-methoxy-phenyl)-propanal or 3-(2-Fluoro-3-methoxy-phenyl)-propanone.

    Reduction: Formation of 3-(2-Fluoro-3-methoxy-phenyl)-propane.

    Substitution: Formation of compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 3-(2-Fluoro-3-methoxyphenyl)-propan-2-OL
  • 3-(2-Fluoro-3-methoxyphenyl)-propanoic acid

Uniqueness

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL is unique due to its specific structural features, such as the position of the fluorine and methoxy groups on the phenyl ring and the presence of a propanol chain

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO2/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2,4,6,12H,3,5,7H2,1H3

InChI Key

LCWYEDAQNZCPCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CCCO

Origin of Product

United States

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